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Compound of Interest

N-tert-Butyl-3-methylpyridine-2-
Compound Name: )
carboxamide

Cat. No.: B123242

Abstract

N-tert-Butyl-3-methylpyridine-2-carboxamide (CAS: 32998-95-1) is a substituted
picolinamide derivative with applications in synthetic chemistry, serving as a key reactant in the
preparation of advanced chemical entities such as dual protein kinase inhibitors[1]. The
unambiguous confirmation of its molecular structure is paramount for ensuring the validity of
subsequent experimental outcomes. This technical guide provides a detailed analysis of the
essential spectroscopic data required for the structural elucidation and quality control of this
compound. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the causality
behind spectral features. This document is intended for researchers, chemists, and quality
assurance professionals who require a foundational understanding and a practical reference
for the characterization of this molecule.

Molecular Structure and Functional Group Analysis

N-tert-Butyl-3-methylpyridine-2-carboxamide possesses a molecular formula of C11H1eN20
and a molecular weight of 192.26 g/mol [2]. The molecule's architecture is built upon a pyridine-
2-carboxamide core, featuring two key substituents: a methyl group at the 3-position of the
pyridine ring and a bulky tert-butyl group attached to the amide nitrogen.

The primary functional groups that define its chemical and spectral properties are:

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b123242?utm_src=pdf-interest
https://www.benchchem.com/product/b123242?utm_src=pdf-body
https://amp.chemicalbook.com/ProductChemicalPropertiesCB4441144_EN.htm
https://www.benchchem.com/product/b123242?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/5463796
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123242?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Aromatic Pyridine Ring: A heteroaromatic system that governs the chemical shifts in the
downfield region of the NMR spectrum.

e Secondary Amide: The -C(=0O)NH- linkage is a critical feature, giving rise to characteristic
signals in both NMR and IR spectroscopy.

o Tert-Butyl Group: A sterically demanding alkyl group that produces a highly characteristic
singlet in tH NMR due to the magnetic equivalence of its nine protons.

» Methyl Group: An electron-donating group on the pyridine ring that influences the electronic
environment of the aromatic system.

Below is a diagram illustrating the molecular structure with atom numbering for reference in the
subsequent spectroscopic analysis.

Caption: Molecular structure of N-tert-Butyl-3-methylpyridine-2-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for determining the carbon-hydrogen
framework of an organic molecule. Analysis of both *H and 13C NMR spectra provides definitive
evidence for the connectivity and chemical environment of atoms within the structure.

Experimental Protocol: NMR Analysis

A robust protocol for acquiring high-quality NMR data is essential for accurate interpretation.

o Sample Preparation: Dissolve 5-10 mg of N-tert-Butyl-3-methylpyridine-2-carboxamide in
approximately 0.6 mL of deuterated chloroform (CDCIs) or dimethyl sulfoxide (DMSO-de).
CDCls is often preferred for its volatility, but DMSO-de can be advantageous for observing
exchangeable protons like the amide N-H.

 Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift
referencing (6 = 0.00 ppm).

e Instrumentation: Record spectra on a 400 MHz (or higher) spectrometer to ensure adequate
signal dispersion, particularly for the aromatic region[3].
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» Data Acquisition: Acquire *H, 13C, and, if necessary, 2D correlation spectra (e.g., COSY,
HSQC) at a constant temperature, typically 298 K.

'H NMR Spectroscopy: Data and Interpretation

The *H NMR spectrum provides a wealth of information based on chemical shift, integration,
and signal multiplicity.

Table 1: Predicted *H NMR Spectral Data (400 MHz, CDCIs)

Signal Label Predicted 8 Multiplicity Integration Assignment
(ppm)
H6 ~8.4 dd 1H Pyridine C6-H
H4 ~7.6 dd 1H Pyridine C4-H
H5 ~7.2 dd 1H Pyridine C5-H
NH ~7.9 brs 1H Amide N-H
3-CHs ~2.5 s 3H Pyridine C3-CHs
t-Bu ~15 s 9H -C(CHs)3

Expert Interpretation:

o Aromatic Region (& 7.0-8.5 ppm): The three protons on the pyridine ring (H4, H5, H6) are
expected to appear as distinct signals. H6, being adjacent to the ring nitrogen, will be the
most deshielded. H4 and H5 will exhibit coupling to each other (ortho-coupling, J = 7-8 Hz)
and to H6 (meta- and para-coupling, J = 1-2 Hz), resulting in doublet of doublets (dd)
multiplicities for all three aromatic protons.

e Amide Proton (d ~7.9 ppm): The amide proton typically appears as a broad singlet due to
guadrupole broadening from the adjacent **N nucleus and potential hydrogen bonding. Its
chemical shift can be highly dependent on concentration and solvent.

 Aliphatic Region (6 1.0-3.0 ppm): This region is characterized by two sharp singlets. The
signal around & 2.5 ppm corresponds to the three protons of the methyl group at the C3
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position. The most upfield signal, a strong singlet integrating to nine protons around & 1.5
ppm, is the unambiguous signature of the magnetically equivalent methyl groups of the tert-
butyl substituent.

Caption: Key H NMR environments and expected couplings.

3C NMR Spectroscopy: Data and Interpretation

The 13C NMR spectrum reveals the number of unique carbon environments and provides
insight into their electronic nature.

Table 2: Predicted 13C NMR Spectral Data (100 MHz, CDCls)

Predicted & (ppm) Assighment

~168 Amide Carbonyl (C=0)
~158 Pyridine C2

~148 Pyridine C6

~138 Pyridine C4

~133 Pyridine C3

~122 Pyridine C5

~51 t-Butyl Quaternary C
~29 t-Butyl CHs

~20 Pyridine C3-CHs

Expert Interpretation:

e Carbonyl Carbon (& ~168 ppm): The amide carbonyl carbon is typically found in this
downfield region, clearly distinguished from the aromatic carbons.

e Pyridine Carbons (6 120-160 ppm): Five distinct signals are expected for the pyridine ring
carbons. The carbon bearing the carboxamide group (C2) and the carbon adjacent to the
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nitrogen (C6) are the most deshielded. The signal for C3, bearing the methyl group, will also

be in this region.

 Aliphatic Carbons (& 20-55 ppm): Three signals are expected in the upfield region. The

guaternary carbon of the tert-butyl group appears around d 51 ppm. The three equivalent

methyl carbons of the tert-butyl group give a strong signal near & 29 ppm, while the carbon

of the 3-methyl group appears around & 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within

a molecule by measuring the absorption of infrared radiation corresponding to molecular

vibrations.

Experimental Protocol: IR Analysis

e Method: The spectrum can be obtained from a solid sample prepared as a potassium

bromide (KBr) pellet or by using an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the

spectrum, typically over a range of 4000-400 cm™1.

Table 3: Key IR Absorption Bands and Assignments

Wavenumber (cm~—?)

Vibration Type

Functional Group

~3350 N-H Stretch Secondary Amide
3100-3000 C-H Stretch Aromatic (Pyridine)
2970-2860 C-H Stretch Aliphatic (t-Bu, Me)

~1670 C=0 Stretch (Amide I) Secondary Amide

~1590, ~1470 C=C, C=N Stretch Pyridine Ring

~1540 N-H Bend (Amide II) Secondary Amide

~1365 C-H Bend t-Butyl (Umbrella)
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Expert Interpretation: The IR spectrum provides a clear "fingerprint” of the molecule's functional
groups.

» A moderately sharp peak around 3350 cm~1 is characteristic of the N-H stretching vibration
of the secondary amide.

e Avery strong, sharp absorption around 1670 cm~1 is the Amide | band, corresponding to the
C=0 stretching vibration. This is one of the most prominent peaks in the spectrum.

e The Amide Il band, resulting from N-H bending, is expected near 1540 cm™1.

e Multiple peaks in the 2860-2970 cm~1 region confirm the presence of aliphatic C-H bonds
from the tert-butyl and methyl groups. A characteristic absorption near 1365 cm~1 is
indicative of the tert-butyl group([4].

e Absorptions for the pyridine ring's C=C and C=N stretching vibrations appear in the 1450-
1600 cm~1 region.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio
(m/z) of ionized molecules, providing the molecular weight and crucial information about the
molecule's fragmentation pattern.

Experimental Protocol: MS Analysis

« lonization Method: Electrospray lonization (ESI) is a soft ionization technique well-suited for
this molecule, as it typically produces the protonated molecular ion [M+H]* with minimal
fragmentation.

o Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is
used to determine the accurate mass, allowing for molecular formula confirmation.

Table 4: Predicted High-Resolution MS Data
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lon Calculated Exact Mass Observed m/z
[M]* 192.1263

[M+H]* 193.1335 ~193.13
[M+Na]* 215.1155 ~215.12

(Data derived from PubChem predictions)[5]

Expert Interpretation & Fragmentation Pathway: The primary goal is to observe the protonated
molecular ion, [M+H]*, at m/z = 193.13. The high-resolution mass should match the calculated
exact mass for C11H17N20* (193.1335), confirming the elemental composition.

Under conditions that induce fragmentation (e.g., tandem MS/MS), a primary cleavage event is
the loss of the stable tert-butyl carbocation or isobutylene.

o Pathway A: Loss of isobutylene (56 Da) from the [M+H]™* ion, leading to a fragment at m/z =
137.

o Pathway B: Cleavage of the amide C-N bond, potentially leading to a fragment
corresponding to the 3-methylpicolinoyl cation at m/z = 136.

Loss of Isobutylene > [C7H7N20]*
-56 Da m/z = 137.05
m/z = 193.13
B Amide Cleavage —» [C7HeNOJ*
m/z = 136.04

Click to download full resolution via product page
Caption: Plausible ESI-MS/MS fragmentation pathways.

Conclusion: A Self-Validating Spectroscopic Profile

The structural identity of N-tert-Butyl-3-methylpyridine-2-carboxamide is unequivocally
confirmed by the collective evidence from NMR, IR, and MS analyses. The 'H NMR spectrum

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://pubchemlite.lcsb.uni.lu/e/compound/5463796
https://www.benchchem.com/product/b123242?utm_src=pdf-body-img
https://www.benchchem.com/product/b123242?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123242?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

validates the presence and connectivity of all proton environments, most notably the distinct
aromatic signals and the characteristic singlets for the methyl and tert-butyl groups. The 13C
NMR spectrum confirms the carbon skeleton, including the critical amide carbonyl. IR
spectroscopy provides definitive proof of the key functional groups, particularly the secondary
amide linkage. Finally, high-resolution mass spectrometry anchors the analysis by confirming
the elemental composition and molecular weight. The congruence across these orthogonal
techniques provides a robust, self-validating system for the positive identification and quality
assessment of this important chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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